molecular formula C9H14N2O2S B13272605 Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

Cat. No.: B13272605
M. Wt: 214.29 g/mol
InChI Key: KADNIJUWAFFZMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. One common method includes the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted thiazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.

Biological Activity

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationship (SAR) analyses, case studies, and findings from recent research.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring substituted at the 2-position with an amino group and at the 5-position with a tert-butyl group. The carboxylate moiety at the 4-position enhances its biological activity.

Synthesis Methods:
The synthesis typically involves the reaction of appropriate thiazole precursors with methyl esters or carboxylic acids under controlled conditions. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques .

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings:

  • Cytotoxicity: In vitro assays demonstrated that derivatives of thiazoles exhibit significant cytotoxicity against human leukemia cells (K562) and solid tumors such as hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF7) with IC50 values ranging from 0.06 µM to over 100 µM depending on structural modifications .
CompoundCell LineIC50 (µM)
This compoundK56210 - 30
Derivative AHepG20.06
Derivative BMCF7>100

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Case Studies:
In a study assessing antimicrobial activity, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL .

The biological activity of thiazoles is often attributed to their ability to interact with specific molecular targets within cells. For instance:

  • Inhibition of Kinases: Some thiazoles act as inhibitors of Aurora kinases involved in cell division, leading to apoptosis in cancer cells.
  • Antioxidant Effects: The presence of the amino group enhances electron donation capabilities, contributing to antioxidant activities that protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence biological activity:

  • Positioning of Substituents: The presence of bulky groups like tert-butyl at the 5-position enhances lipophilicity and cellular uptake.
  • Amino Group: The free amino group at the 2-position is critical for anticancer activity, facilitating interactions with target proteins .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3,(H2,10,11)

InChI Key

KADNIJUWAFFZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(S1)N)C(=O)OC

Origin of Product

United States

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